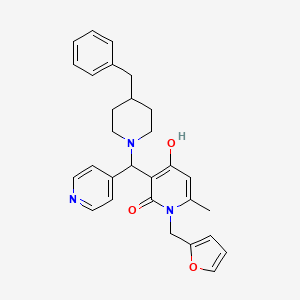

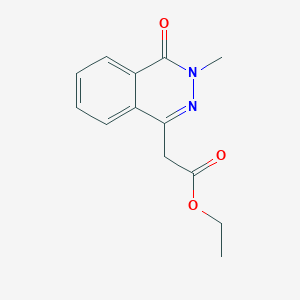

![molecular formula C16H21NO4 B2488054 (1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid CAS No. 2230804-14-3](/img/structure/B2488054.png)

(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropane-containing compounds are notable for their unique chemical reactivity and structural properties, making them valuable in drug design and synthesis. Cyclopropanes are three-membered carbon rings that introduce strain into a molecule, affecting its reactivity and interaction with biological targets (Limbach et al., 2009).

Synthesis Analysis

Synthesis of cyclopropane derivatives often involves strategies like cyclopropanation reactions, which can introduce the cyclopropane ring into a molecule. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions (Yong et al., 2007). Such methodologies could be adapted for the synthesis of the compound , focusing on introducing the specific substituents through targeted synthetic steps.

Molecular Structure Analysis

The molecular structure and conformation of cyclopropane derivatives can be elucidated through techniques like X-ray crystallography. The structure of similar compounds reveals that the cyclopropane ring can significantly affect the overall molecular conformation, influencing the spatial arrangement of functional groups and the molecule's interactions (Korp et al., 1983).

Chemical Reactions and Properties

Cyclopropane-containing molecules exhibit unique reactivity due to the strain in the three-membered ring. For instance, oxidative reactions and ring-opening reactions are common, with specific outcomes depending on the substituents attached to the cyclopropane ring (Bietti & Capone, 2008). These reactions can be exploited to further modify the compound or to study its reactivity patterns.

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as melting and boiling points, solubility, and crystal structure, are influenced by the cyclopropane ring and its substituents. Although specific data for the compound is not available, related research indicates that these properties can vary widely among cyclopropane derivatives and significantly affect their behavior in chemical reactions and potential applications (Ries & Bernal, 1985).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are critical for understanding the behavior of cyclopropane-containing compounds in various environments. These properties are determined by the electronic effects of the substituents on the cyclopropane ring, as well as by the overall molecular structure (Hartmann et al., 1994).

Aplicaciones Científicas De Investigación

Atmospheric Pressure Chemical Ionization Mass Spectrometry for Stereoisomers

Research demonstrates the effective use of atmospheric pressure chemical ionization multi-stage mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids, including (1R,2R)- variants. This technique allows for the clear differentiation between different stereoisomers due to their unique fragmentation pathways, highlighting its utility in detailed structural analysis of complex molecules (Cristoni et al., 2000).

Synthetic Chemistry Applications

Ring-Opening Reactions with Amine Nucleophiles

The compound has been applied in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method maintains the enantiomeric purity from the cyclopropane to the acyclic product, as showcased in the synthesis of a dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Enzyme Inhibition Studies

Derivatives of cyclopropane, such as trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have shown significant inhibitory effects on certain human enzymes, hinting at potential therapeutic applications for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Conformational Analysis for Bioactive Compounds

The cyclopropane ring has been utilized to restrict the conformation of biologically active compounds, improving activity and aiding in the investigation of bioactive conformations. This strategy was employed in the synthesis of conformationally restricted analogues of histamine, showcasing the compound's versatility in medicinal chemistry (Kazuta et al., 2002).

Propiedades

IUPAC Name |

(1R,2R)-2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-5-4-6-11(7-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKIZFIVHLWMDA-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)

![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)

![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)